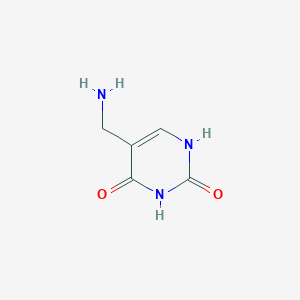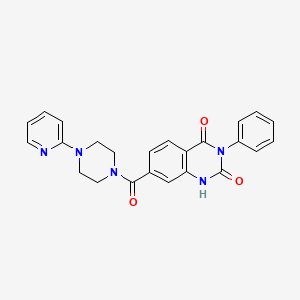
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.687 g/mol. This compound is a derivative of cyclohexenone, featuring a methylamino group and a hydrochloride salt, which makes it a useful intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Cyclohexenone Derivatives: Starting with a cyclohexenone derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to introduce the methylamino group.
Amination Reactions: The compound can be synthesized by reacting cyclohexenone with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Hydrochloride Formation: The free base form of the compound can be converted to its hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are carried out in reactors designed to handle large volumes and ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace the methylamino group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functional group derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-3-(2-hydroxyethyl)amino-2-cyclohexen-1-one hydrochloride: This compound is structurally similar but features a hydroxyethylamino group instead of a methylamino group.
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: This compound lacks the hydrochloride salt and has a dimethylamino group instead of a methylamino group.
Uniqueness: 2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more versatile in various research and industrial settings.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(2)5-7(10-3)4-8(11)6-9;/h4,10H,5-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLBEWSGNQNVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639978 | |
| Record name | 5,5-Dimethyl-3-(methylamino)cyclohex-2-en-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89237-10-5 | |
| Record name | 5,5-Dimethyl-3-(methylamino)cyclohex-2-en-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B3296090.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)



![2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE](/img/structure/B3296141.png)

![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)
![3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3296165.png)

![N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296180.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296191.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296198.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)
